1,1'-(Ethane-1,1-diyl)bis(4-nitrobenzene)
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Overview
Description
1,1’-(Ethane-1,1-diyl)bis(4-nitrobenzene) is an organic compound with the molecular formula C14H12N2O4 It consists of two nitrobenzene groups connected by an ethane bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,1-diyl)bis(4-nitrobenzene) typically involves the nitration of 1,1’-(Ethane-1,1-diyl)bis(benzene). The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective nitration of the benzene rings.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Ethane-1,1-diyl)bis(4-nitrobenzene) follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Ethane-1,1-diyl)bis(4-nitrobenzene) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used in nucleophilic aromatic substitution reactions.
Major Products
Reduction: The reduction of 1,1’-(Ethane-1,1-diyl)bis(4-nitrobenzene) yields 1,1’-(Ethane-1,1-diyl)bis(4-aminobenzene).
Substitution: Depending on the substituent introduced, various substituted derivatives of the compound can be obtained.
Scientific Research Applications
1,1’-(Ethane-1,1-diyl)bis(4-nitrobenzene) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(Ethane-1,1-diyl)bis(4-nitrobenzene) involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(4-nitrobenzene): Similar structure but with a different ethane linkage.
1,1’-(Ethane-1,1-diyl)bis(4-aminobenzene): The reduced form of the compound with amino groups instead of nitro groups.
1,1’-(Ethane-1,1-diyl)bis(4-methylbenzene): A similar compound with methyl groups instead of nitro groups.
Uniqueness
1,1’-(Ethane-1,1-diyl)bis(4-nitrobenzene) is unique due to its specific nitro functional groups, which impart distinct chemical reactivity and potential applications in various fields. Its ability to undergo selective reduction and substitution reactions makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
100872-88-6 |
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Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
1-nitro-4-[1-(4-nitrophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H12N2O4/c1-10(11-2-6-13(7-3-11)15(17)18)12-4-8-14(9-5-12)16(19)20/h2-10H,1H3 |
InChI Key |
LAXLETIPMCWLAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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